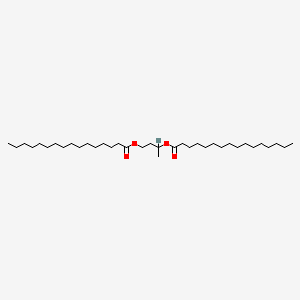![molecular formula C10H14ClNO B3126652 4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 33597-19-2](/img/structure/B3126652.png)
4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride
Overview
Description
4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride is a chemical compound that features a phenol group substituted with an aminomethyl group, which is further substituted with a prop-2-en-1-yl group
Mechanism of Action
Target of Action
The primary target of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride is currently unknown . It is used for chemical probe synthesis, indicating that it may interact with a variety of biological targets .
Mode of Action
This compound is a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target . The exact interaction with its targets and the resulting changes are subject to the specific biological target and the environmental conditions.
Biochemical Pathways
Given its use in chemical probe synthesis, it is likely that the compound could affect multiple pathways depending on the ligand or pharmacophore it is attached to .
Result of Action
As a chemical probe synthesis component, its effects would largely depend on the specific biological target it is designed to interact with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the presence of UV light (for the activation of the benzophenone group), the specific biological environment (e.g., pH, temperature), and the presence of other interacting molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with prop-2-en-1-ylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired aminomethylphenol. The hydrochloride salt is then formed by treating the aminomethylphenol with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine intermediate can be reduced to form the aminomethyl group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminomethylphenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile hydrochloride
- 4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with an aminomethyl and prop-2-en-1-yl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(prop-2-enylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-7-11-8-9-3-5-10(12)6-4-9;/h2-6,11-12H,1,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWJGRCFXUHIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33597-19-2 | |
| Record name | Phenol, 4-[(2-propen-1-ylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33597-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


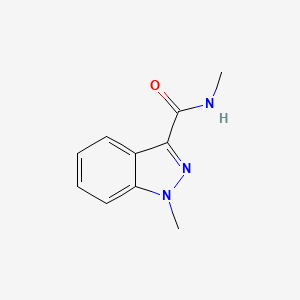
![N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine](/img/structure/B3126576.png)
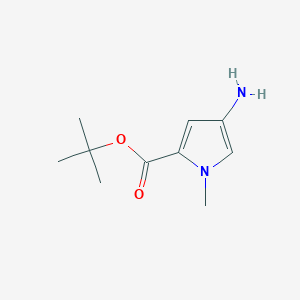
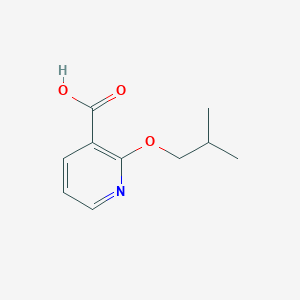
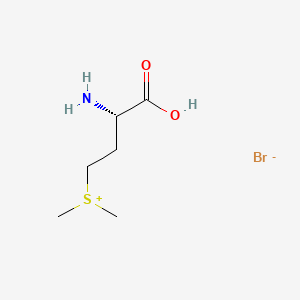
![methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B3126615.png)
![[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-](/img/structure/B3126630.png)


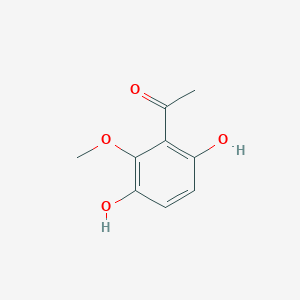

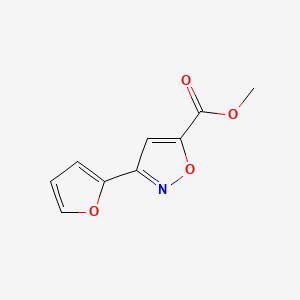
![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)
